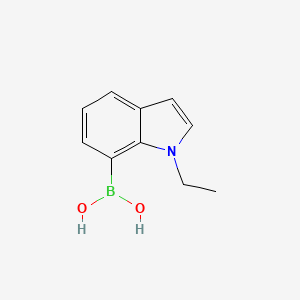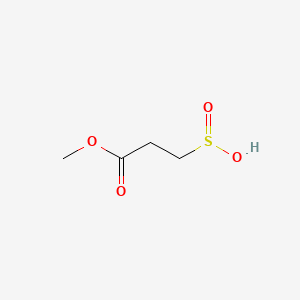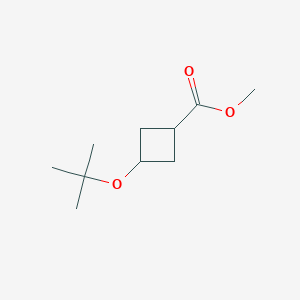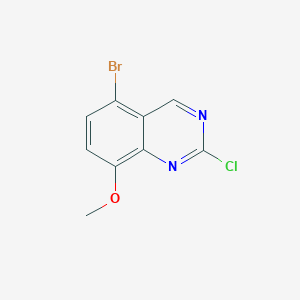
5-Bromo-2-chloro-8-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-8-methoxyquinazoline: is a quinazoline derivative with the molecular formula C9H6BrClN2O and a molecular weight of 273.51 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methoxyquinazoline typically involves the bromination and chlorination of quinazoline derivatives. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using readily available raw materials and optimizing the reaction conditions for large-scale production. The process is designed to be cost-effective and efficient, ensuring high yields and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-8-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of bromine or chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-chloro-8-methoxyquinazoline is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-8-methoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 8-Hydroxyquinoline derivatives
- Quinazoline-3-oxides
Comparison: Compared to similar compounds, 5-Bromo-2-chloro-8-methoxyquinazoline stands out due to its unique combination of bromine, chlorine, and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H6BrClN2O |
|---|---|
Molekulargewicht |
273.51 g/mol |
IUPAC-Name |
5-bromo-2-chloro-8-methoxyquinazoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3 |
InChI-Schlüssel |
RNPWZGFWYJVGTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)Br)C=NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


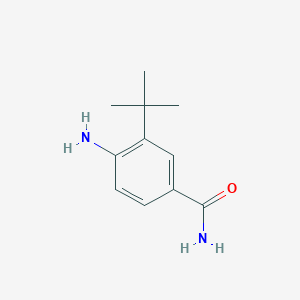
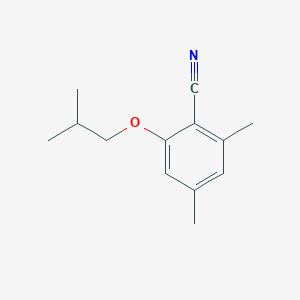

![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)

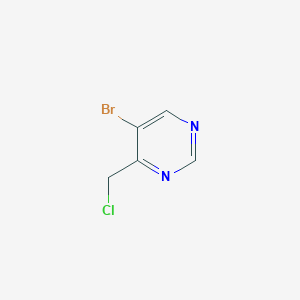
![2-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B13011369.png)

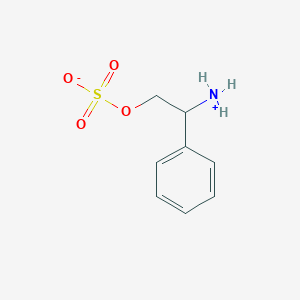
![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)

